molecular formula C33H47N7O8S B1671301 Enkephalin-met, lys(6)- CAS No. 75909-25-0

Enkephalin-met, lys(6)-

Cat. No. B1671301
CAS RN: 75909-25-0
M. Wt: 701.8 g/mol
InChI Key: CFOVZGFKVVQYMH-FWEHEUNISA-N
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Description

“Enkephalin-met, lys(6)-” is a hexapeptide analog of Met-enkephalin . Enkephalins are endogenous neuropeptides which bind to the delta and mu opioid receptors and regulate nociception . Two forms of enkephalin exist: Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met) .


Synthesis Analysis

Enkephalins are synthesized within the brain itself . The met-enkephalin sequence is contained within the pituitary peptide beta-endorphin . There is evidence to indicate that the latter is not the precursor of this opioid . The purification and analysis of peptides developed by Sidney Udenfriend have been used in the synthesis .


Molecular Structure Analysis

The Enkephalin-met, lys(6)- molecule contains a total of 97 bond(s). There are 50 non-H bond(s), 18 multiple bond(s), 22 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 5 secondary amide(s) (aliphatic), 2 primary amine(s) (aliphatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), and 1 sulfide(s) .


Physical And Chemical Properties Analysis

The Enkephalin-met, lys(6)- molecule contains a total of 96 atom(s). There are 47 Hydrogen atom(s), 33 Carbon atom(s), 7 Nitrogen atom(s), 8 Oxygen atom(s), and 1 Sulfur atom(s) . The molecular weight is 701.840 .

Scientific Research Applications

Food Addiction and Habit Domestication in Fishes

“Enkephalin-met, lys(6)-” is a precursor of endogenous opioid enkephalin (ENK), which plays an important role in animal food addiction and rewarding behavior . In a study on Mandarin Fish (Siniperca chuatsi), it was found that the penk gene, which encodes for this peptide, was highly expressed in the brain. The expression of penk mRNA was significantly higher in fish that could be easily domesticated from eating live prey fish to artificial diets .

Stress Response in Mammals

In mammals, “Enkephalin-met, lys(6)-” is released in response to acute stress . A study conducted on mice showed that acute stress activates enkephalinergic neurons in the Nucleus Accumbens shell (NAcSh), leading to the release of Met- and Leu-Enkephalin . This suggests that “Enkephalin-met, lys(6)-” could play a crucial role in the body’s response to stress.

Pain Modulation

Enkephalins, including “Enkephalin-met, lys(6)-”, are involved in the pain modulating mechanism in the spinal cord . They are part of the body’s natural pain management system and can help to reduce the perception of pain.

Immune System Modulation

“Enkephalin-met, lys(6)-” also plays a role in the immune modulating system . It can influence the activity of the immune system, potentially affecting the body’s response to disease and infection.

Neurotransmitter Release

“Enkephalin-met, lys(6)-” is released at significantly lower concentrations than small molecule neurotransmitters and undergoes post-translational processing that yields ∼30 unique peptides from 4 precursor molecules . This suggests that it could play a unique role in neurotransmitter release and synaptic function.

Mechanism of Action

Target of Action

Enkephalin-met, lys(6)-, also known as Metenkefalin, is an endogenous opioid and beta-endorphin . It primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are widely distributed throughout the central nervous system and are involved in pain regulation and immune response .

Mode of Action

Metenkefalin acts as an agonist of µ and δ opioid receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. It has been shown to cause immunostimulation at low doses and immunosuppression at higher doses . It can also inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .

Biochemical Pathways

It is known that metenkefalin is synthesized from proenkephalin via proteolytic cleavage . The principal mechanism of action is through the upregulation of p16 and p21 cyclin-dependent kinases, which serve to stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .

Pharmacokinetics

Metenkefalin reaches a maximum concentration (Cmax) of 1266.14pg/mL, with a time to reach maximum concentration (Tmax) of 0.16h, and an area under the curve (AUC) of 360.64pg*h/mL . The half-life of Metenkefalin is between 4.2 and 39 minutes . These properties indicate that Metenkefalin is rapidly absorbed and eliminated from the body, which can impact its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of Metenkefalin’s action are diverse. It has been shown to reduce chromosomal aberrations in patients with multiple sclerosis . It is also under investigation as an immunomodulatory therapy for moderate to severe COVID-19 . Furthermore, Metenkefalin has been found to play an essential role in cell proliferation and tissue organization during development .

Action Environment

The action, efficacy, and stability of Metenkefalin can be influenced by various environmental factors. For instance, the presence of forskolin, an activator of adenylate cyclase, has been shown to increase the number of Metenkefalin-positive neurons . Additionally, peripheral nerve injury can affect the expression of Metenkefalin

Safety and Hazards

When handling “Enkephalin-met, lys(6)-”, it is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and avoid contact with skin, eyes, or clothing . It should not be released into the environment .

Future Directions

Research suggests that adaptive changes in enkephalin content in the mesocorticolimbic circuit, induced by acute and chronic psychostimulant administration, may represent a key initial step in the long-term behavioral and neuronal plasticity induced by these drugs . Dual enkephalinase inhibitors (DENKIs) are being studied for their potential role in chronic pain management .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N7O8S/c1-49-16-14-25(31(45)40-26(33(47)48)9-5-6-15-34)39-32(46)27(18-21-7-3-2-4-8-21)38-29(43)20-36-28(42)19-37-30(44)24(35)17-22-10-12-23(41)13-11-22/h2-4,7-8,10-13,24-27,41H,5-6,9,14-20,34-35H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,47,48)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOVZGFKVVQYMH-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997287
Record name N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enkephalin-met, lys(6)-

CAS RN

75909-25-0
Record name Enkephalin-met, lys(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075909250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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